molecular formula C10H10N2O2 B1331498 1-Ethylquinazoline-2,4(1H,3H)-dione CAS No. 2217-25-6

1-Ethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B1331498
CAS No.: 2217-25-6
M. Wt: 190.2 g/mol
InChI Key: CVIBKISSHDMEKJ-UHFFFAOYSA-N
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Description

1-Ethylquinazoline-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound built on the privileged quinazoline scaffold, which is of significant interest in medicinal chemistry and drug discovery . This specific 1-alkylated derivative serves as a key synthetic intermediate for the development of novel bioactive molecules. Researchers are particularly interested in quinazoline-2,4-dione derivatives as they represent a promising class of fluoroquinolone-like inhibitors that target bacterial DNA gyrase and topoisomerase IV, two enzymes critical for bacterial DNA replication . This mechanism offers a pathway to address the growing global challenge of antibacterial resistance . Beyond antimicrobial applications, the quinazoline-2,4-dione core structure is a recognized pharmacophore for inhibiting the Na+/H+ exchanger isoform 1 (NHE-1) . NHE-1 inhibitors show potential for managing cardiovascular diseases, reducing intraocular pressure in glaucoma, and exhibiting anti-inflammatory and antiplatelet activities . The structure-activity relationship (SAR) studies indicate that modifications at the N1 and N3 positions of the quinazoline-dione ring, such as the introduction of various side chains, are crucial for optimizing potency and selectivity for these biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethylquinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(13)11-10(12)14/h3-6H,2H2,1H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIBKISSHDMEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356509
Record name 1-Ethylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2217-25-6
Record name 1-Ethylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 Ethylquinazoline 2,4 1h,3h Dione and Its Analogues

Strategies for the Construction of the Quinazoline-2,4(1H,3H)-dione Core

The formation of the quinazoline-2,4(1H,3H)-dione core is achievable through several synthetic routes, each with its own set of advantages and limitations. These strategies often begin with readily available precursors and proceed through various cyclization and condensation reactions.

Cyclization Reactions Utilizing Anthranilic Acid and Derivatives as Precursors

Anthranilic acid and its derivatives are common starting materials for the synthesis of the quinazoline-2,4(1H,3H)-dione core. These methods typically involve the formation of a urea or carbamate intermediate followed by cyclization.

One straightforward approach involves the condensation of anthranilic acid with a carbonyl-containing compound, such as urea or its derivatives. For instance, heating anthranilic acid with urea can produce quinazoline-2,4(1H,3H)-dione. ijarsct.co.ingeneris-publishing.com This reaction can be facilitated by microwave irradiation, which often leads to improved yields and shorter reaction times. ijarsct.co.in The use of various catalysts, including organic clays, has also been explored to promote these condensation reactions under solvent-free conditions. ijarsct.co.in

A notable one-pot synthesis involves the reaction of anthranilic acid derivatives with potassium cyanate in water to form a urea derivative, which then undergoes cyclization in the presence of a base like sodium hydroxide to yield the desired quinazoline-2,4(1H,3H)-dione. jst.go.jp This method is considered environmentally friendly as it uses water as the solvent and generally produces high yields. jst.go.jp

Starting MaterialReagentConditionsProductYield
Anthranilic acidUreaMicrowave irradiation, organic clay catalystQuinazoline-2,4(1H,3H)-dioneGood
4-Fluoro-2-aminobenzoic acidPotassium cyanate, then NaOHWater, room temperature7-Fluoroquinazoline-2,4(1H,3H)-dioneNear-quantitative
Anthranilic acidFormamideMicrowave irradiation, organic clay catalystQuinazolin-4(3H)-oneExcellent

This table presents examples of condensation reactions of anthranilic acid and its derivatives to form quinazoline-2,4(1H,3H)-diones and related structures.

The Niementowski synthesis is a classical method for preparing quinazolin-4(3H)-ones, which are structurally related to quinazoline-2,4(1H,3H)-diones. wikipedia.org The reaction involves the thermal condensation of anthranilic acid with amides. wikipedia.orgnih.gov While traditionally requiring high temperatures and long reaction times, modern variations often employ microwave assistance to accelerate the process and improve yields. nih.govijprajournal.com A modification of this reaction, known as the Niementowski modification of the Friedlander synthesis, utilizes isatoic anhydride in place of anthranilic acid. nih.gov

Although the primary product of the Niementowski reaction is a quinazolin-4(3H)-one, this scaffold can serve as a precursor for the synthesis of quinazoline-2,4(1H,3H)-diones through subsequent oxidation or other functional group transformations.

Reactions Involving 2-Aminobenzonitrile and Related Starting Materials

An alternative and widely used precursor for the synthesis of the quinazoline-2,4(1H,3H)-dione core is 2-aminobenzonitrile. acs.orgrsc.orgrsc.orgrsc.org This approach often involves a cyclization reaction where a carbonyl group is introduced.

A notable method is the condensation of aromatic o-aminonitriles with N,N-dimethylformamide (DMF) or N,N-diethylformamide in the presence of a catalyst like zinc chloride at high temperatures. acs.org This reaction provides a direct route to the quinazoline-2,4(1H,3H)-dione scaffold.

Starting MaterialReagentCatalystConditionsProduct
2-AminobenzonitrileDMFZnCl2190-200 °C, sealed reactorQuinazoline-2,4(1H,3H)-dione
2-AminobenzonitrileCO2Ionic Liquid ([Bmim]Ac)Atmospheric pressureQuinazoline-2,4(1H,3H)-dione
2-AminobenzonitrileCO2DBUSolvent-freeQuinazoline-2,4(1H,3H)-dione

This table showcases various synthetic routes to quinazoline-2,4(1H,3H)-diones starting from 2-aminobenzonitrile.

Ring Transformation Reactions for Quinazoline-2,4(1H,3H)-dione Formation

The quinazoline-2,4(1H,3H)-dione ring system can also be formed through the transformation of other heterocyclic structures. While less common, these methods can be valuable for accessing specific analogues. For instance, certain fused heterocyclic systems can be rearranged or cleaved and recyclized to form the desired quinazoline-2,4(1H,3H)-dione core. The specifics of these reactions are highly dependent on the starting heterocyclic system and the reagents employed.

Application of Carbon Dioxide as a Carbonyl Source in Green Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. One such approach for the synthesis of quinazoline-2,4(1H,3H)-diones involves the use of carbon dioxide (CO2) as a C1 source. acs.orgrsc.orgrsc.orgrsc.orgcdnsciencepub.comresearchgate.net CO2 is an abundant, non-toxic, and renewable resource, making it an attractive alternative to more hazardous carbonylating agents like phosgene.

These reactions typically involve the cycloaddition of CO2 to 2-aminobenzonitriles. cdnsciencepub.com Various catalytic systems have been developed to facilitate this transformation, including the use of ionic liquids, superbases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and mesoporous smectites. rsc.orgrsc.orgresearchgate.net Some protocols have even demonstrated the successful synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without the need for any catalyst. rsc.org

A novel and efficient method involves the CO2-mediated cyclization of 2-aminobenzonitrile with DMF in water, where DMF acts as the carbon source. acs.org This process is highly selective and allows for easy isolation of the product. acs.org

CO2 SourceStarting MaterialCatalyst/SolventKey Features
Gaseous CO22-AminobenzonitrileIonic LiquidDual solvent-catalyst, atmospheric pressure
Gaseous CO22-AminobenzonitrileMelamine/WaterThermoregulated catalyst, catalyst recycling
Gaseous CO22-AminobenzonitrileWaterCatalyst-free
From DMF2-AminobenzonitrileWaterDMF as carbon source, >99% conversion

This table highlights green synthesis approaches for quinazoline-2,4(1H,3H)-diones utilizing carbon dioxide or a CO2 surrogate.

Derivatization and Functionalization Strategies for Quinazoline-2,4(1H,3H)-dione Scaffolds

Substitution at the N3 Position

Incorporation of Substituted Piperazine Moieties

The introduction of substituted piperazine rings into the quinazoline-2,4(1H,3H)-dione framework is a common strategy in drug discovery, owing to the favorable pharmacokinetic properties often associated with the piperazine moiety. A general approach to synthesize these derivatives involves the N-alkylation of a suitable quinazolinone precursor. For instance, the reaction of a 2-chloro-4(3H)-quinazolinone with a substituted piperazine can lead to the desired product. While specific examples for the 1-ethyl derivative are not extensively detailed in the reviewed literature, the synthetic principles can be extrapolated. The synthesis of piperazine-substituted 4(1H)-quinolones often involves a base-mediated or reductive N-alkylation of a piperazine, highlighting a viable synthetic route. nih.gov

A plausible synthetic route would involve the initial synthesis of 1-ethyl-3-haloquinazoline-2,4(1H,3H)-dione, which could then undergo nucleophilic substitution with a variety of N-substituted piperazines. The choice of the halogen and the reaction conditions, such as the base and solvent, would be critical for optimizing the yield of the final products.

Starting MaterialReagentProductReference
2-Chloro-4(3H)-quinazolinoneSubstituted piperazine2-(Substituted piperazin-1-yl)-3H-quinazolin-4-one rsc.org
Substituted nitrobenzeneSubstituted piperazinePiperazinyl-substituted 4(1H)-quinolone nih.gov
Synthesis of Pyrrolidine-Bearing Derivatives

The incorporation of pyrrolidine moieties into the quinazoline-2,4(1H,3H)-dione structure has been explored for the development of novel therapeutic agents. Research has demonstrated the synthesis of quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety as potent PARP-1/2 inhibitors. researchgate.net A general synthetic strategy involves the N-alkylation of the quinazolinedione core with a suitable pyrrolidine derivative.

For 1-ethylquinazoline-2,4(1H,3H)-dione, a similar approach can be envisioned. The synthesis would likely proceed via the reaction of 1-ethyl-3-haloquinazoline-2,4(1H,3H)-dione with a desired pyrrolidine derivative in the presence of a base. The reactivity of the starting materials and the stability of the product would dictate the specific reaction conditions. A patent has also described quinazoline-2,4-dione derivatives bearing a pyrrolidin-1-yl substituent on the benzene (B151609) ring, indicating the feasibility of incorporating this heterocycle at different positions. google.com

Starting MaterialReagentProductReference
Quinazoline-2,4(1H,3H)-dione3-Aminopyrrolidine derivativeQuinazoline-2,4(1H,3H)-dione with 3-amino pyrrolidine moiety researchgate.net
1-Ethyl-3-haloquinazoline-2,4(1H,3H)-dionePyrrolidine derivative1-Ethyl-3-(pyrrolidinyl)quinazoline-2,4(1H,3H)-dione derivativeHypothetical
Formation of Acetamide Derivatives

Acetamide derivatives of quinazoline-2,4(1H,3H)-diones have been synthesized and investigated for their biological activities. The synthesis typically involves the N-alkylation of the quinazolinedione core with a haloacetamide derivative. For example, the reaction of 1-methylquinazoline-2,4(1H,3H)-dione with various chloroacetamides in the presence of a base like potassium carbonate in a solvent such as DMF leads to the formation of the corresponding N-acetamide derivatives. This methodology can be directly applied to this compound to generate a library of novel acetamide derivatives for further biological evaluation.

Starting MaterialReagentProductConditionsReference
1-Methylquinazoline-2,4(1H,3H)-dioneChloroacetamide1-Methyl-3-(acetamide)quinazoline-2,4(1H,3H)-dioneK2CO3, DMFHypothetical, based on similar reactions
Integration of Guanidine Moieties

The incorporation of guanidine functionalities into the quinazoline-2,4(1H,3H)-dione scaffold has been a subject of interest due to the potential pharmacological activities of the resulting compounds. The synthesis of these derivatives often starts from an N-alkylated quinazoline-2,4(1H,3H)-dione bearing a reactive handle, such as an ester group. This ester can be converted to a carboxylic acid, which is then coupled with aminoguanidine. Alternatively, N-acylguanidine side chains can be introduced via functionalization of N1-alkyl quinazoline-2,4(1H,3H)-diones. nih.gov

For instance, a synthetic route could involve the preparation of 1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-acetic acid, followed by a coupling reaction with aminoguanidine in the presence of a suitable coupling agent. This approach allows for the introduction of the guanidine moiety at the N-3 position, providing a pathway to a diverse set of derivatives.

Modifications on the Benzene Ring of the Quinazoline (B50416) Core

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO2) onto the benzene ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: The incorporation of halogen atoms (e.g., -Cl, -Br) can be accomplished using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H) onto the aromatic ring.

Friedel-Crafts Reactions: While Friedel-Crafts alkylation and acylation are powerful tools for C-C bond formation on aromatic rings, their application to the quinazoline-2,4(1H,3H)-dione system may be challenging due to the presence of deactivating carbonyl groups and the potential for side reactions. nih.govwikipedia.orgmt.comsigmaaldrich.com The Lewis acid catalyst required for these reactions could also coordinate with the nitrogen and oxygen atoms of the heterocyclic ring, potentially deactivating the system towards electrophilic attack.

The precise regioselectivity of these reactions on the this compound scaffold would need to be determined experimentally.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The quinazoline-2,4(1H,3H)-dione nucleus can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve the introduction of a bifunctional side chain at the N-1 or N-3 position, which then undergoes an intramolecular cyclization to form a new ring fused to the quinazoline core.

For example, starting from 1,3-bis(halomethyl)quinazoline-2,4(1H,3H)-dione, which can be prepared from the parent dione (B5365651), various nucleophiles can be used to construct fused rings. Reaction with hydrazides followed by cyclization can lead to the formation of triazolo-fused quinazolinediones. Similarly, the use of reagents like carbon disulfide can lead to the formation of oxadiazole or thiadiazole rings. nih.gov For instance, the reaction of 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) with carbon disulfide in the presence of potassium hydroxide leads to the formation of 1,3-bis((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)quinazoline-2,4(1H,3H)-dione. nih.gov These methodologies could be adapted for this compound by first introducing a suitable reactive handle at the N-3 position.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara and Suzuki-Miyaura reactions, followed by acid-mediated cycloisomerization, have been employed to synthesize benzo[f]quinazoline-1,3(2H,4H)-diones, demonstrating the utility of the quinazolinedione scaffold in building complex polycyclic systems. beilstein-journals.org

Multi-Component Reactions in Quinazoline-2,4(1H,3H)-dione Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of the quinazoline-2,4(1H,3H)-dione core itself. One common strategy involves the reaction of anthranilic acid or its derivatives with a source of carbonyl, such as potassium cyanate, to form an intermediate o-ureidobenzoic acid, which then cyclizes to the quinazolinedione. mdpi.com

More advanced MCRs for the synthesis of substituted quinazolinediones have also been reported. For instance, a three-component reaction of isatoic anhydride, an amine, and an aldehyde can lead to the formation of 2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to the corresponding quinazolin-4(3H)-ones. While these methods are powerful for the synthesis of the core structure, their direct application to the one-pot synthesis of this compound would depend on the compatibility of the starting materials and the reaction conditions with the ethyl group. It is more likely that the 1-ethyl group would be introduced in a separate alkylation step after the formation of the quinazolinedione ring.

Mechanistic Insights into Synthetic Reactions

Understanding the underlying mechanisms of the reactions employed in the synthesis of this compound is paramount for controlling reaction outcomes, improving yields, and designing novel synthetic routes. The formation of the quinazolinedione core and the introduction of substituents are typically achieved through a variety of reactions, each with distinct mechanistic pathways.

Nucleophilic substitution is a fundamental process in the synthesis and functionalization of the quinazolinedione ring system. A common strategy involves the intramolecular nucleophilic substitution on a suitable precursor. For instance, the anions of 1-(2-halobenzoyl)-3-alkylureas can undergo an intramolecular aromatic nucleophilic substitution (SNAr) to form the quinazolinedione ring. semanticscholar.org In this putative SNAr mechanism, the nitrogen atom of the urea moiety acts as the nucleophile, attacking the carbon atom bearing the halogen on the benzene ring, leading to cyclization. semanticscholar.org

Another key application of nucleophilic substitution is the N-alkylation of a pre-formed quinazoline-2,4(1H,3H)-dione. To synthesize this compound, the nitrogen at the 1-position of the quinazolinedione ring can act as a nucleophile, attacking an ethylating agent such as ethyl iodide or ethyl bromide. This reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen displaces the halide leaving group. The regioselectivity of this alkylation (N1 versus N3) can often be controlled by the choice of base and reaction conditions.

Furthermore, domino reactions involving nucleophilic substitution have been developed. For example, quinazolinedione derivatives can be synthesized from 2-aminobenzoic acids and α-chloroaldoxime O-methanesulfonates in a DMAP-catalyzed domino reaction that includes a nucleophilic substitution step. organic-chemistry.org

Condensation reactions are central to the construction of the quinazolinedione heterocyclic system. These reactions typically involve the formation of carbon-nitrogen bonds through the elimination of a small molecule, such as water or an alcohol.

A prevalent method for synthesizing the quinazolinedione core is the reaction of anthranilic acid or its derivatives with a source of the C2 carbonyl group. For example, the reaction of an N-ethylanthranilamide with a carbonylating agent like phosgene or a phosgene equivalent proceeds through a condensation pathway. The initial step is the formation of an isocyanate intermediate from the anthranilamide, which then undergoes intramolecular cyclization via nucleophilic attack of the amino group onto the isocyanate, followed by tautomerization to yield the quinazolinedione.

One-pot synthesis methods often rely on a cascade of condensation reactions. For instance, the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate in the presence of DMAP is proposed to proceed through an unstable carbamic-carbonic anhydride intermediate. acs.org This intermediate can then undergo intramolecular ammonolysis to form the quinazolinedione. acs.org Another pathway involves the formation of an active intermediate catalyzed by DMAP, which then undergoes an intramolecular attack to yield the final product. acs.org

The reaction of 2-aminobenzophenones with benzylamines can also lead to quinazoline derivatives through an oxidative condensation cyclization mechanism. nih.gov This process involves the initial formation of an imine intermediate, which then undergoes cyclization and subsequent aromatization to form the quinazoline ring system. nih.gov

Table 1: Examples of Condensation Reactions for Quinazolinedione Synthesis
Starting MaterialsReagents/ConditionsProductReference
2-Aminobenzamide, BenzylamineDMSO, catalyst-freeQuinazolinone derivatives researchgate.net
2-Aminobenzamides, Di-tert-butyl dicarbonateDMAP, CH3CN, MWQuinazoline-2,4-diones acs.org
Aromatic o-aminonitriles, DMF/N,N-diethylformamideZnCl2, sealed reactorQuinazoline-2,4(1H,3H)-diones acs.org
2-Aminobenzophenones, BenzylaminesDDQ2-Arylquinazolines nih.gov

While not a primary method for the synthesis of the quinazolinedione ring itself, thiol-ene coupling, a type of "click" chemistry, represents a powerful tool for the functionalization of quinazolinedione analogues. nih.gov This reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene"). The mechanism of the thiol-ene reaction is typically radical-based, although it can also proceed via an ionic mechanism under certain conditions. nih.gov

The radical-mediated thiol-ene reaction proceeds through a free-radical chain mechanism:

Initiation: A radical initiator (e.g., a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (DPAP) or a thermal initiator) abstracts a hydrogen atom from the thiol, generating a thiyl radical (RS•). nih.gov

Propagation: The thiyl radical adds to the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating the thiyl radical, which continues the chain reaction. nih.gov

This methodology can be employed to introduce a wide variety of functional groups onto a quinazolinedione scaffold that has been pre-functionalized with an alkene moiety. For example, a 1-allyl-quinazoline-2,4(1H,3H)-dione could be reacted with a functionalized thiol to introduce new side chains, potentially altering the compound's biological activity. The mild reaction conditions and high efficiency of thiol-ene coupling make it an attractive strategy for late-stage functionalization in the synthesis of diverse quinazolinedione libraries. nih.gov

Methodological Aspects of Reaction Optimization

The successful synthesis of this compound and its analogues in high yield and purity necessitates careful optimization of reaction conditions and the implementation of effective isolation and purification strategies.

The outcome of a synthetic reaction is highly dependent on various parameters, and their careful control is crucial for maximizing the yield and purity of the desired product.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, in the synthesis of quinazolin-4(3H)-ones, DMSO can act as both a solvent and a catalyst at elevated temperatures. researchgate.net The polarity and proticity of the solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states.

Temperature: Reaction temperature is a critical factor. While higher temperatures can increase reaction rates, they can also lead to the formation of side products and decomposition of the desired compound. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields in the synthesis of quinazolinediones. acs.org

Catalyst: The presence and nature of a catalyst can dramatically alter the course of a reaction. For example, DMAP is an effective catalyst for the one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides. acs.org In other syntheses, metal catalysts such as palladium or copper may be employed. organic-chemistry.org The catalyst loading is also a parameter that often requires optimization.

Base: In reactions involving deprotonation, such as N-alkylation, the choice and amount of base are critical. A strong base might lead to multiple deprotonations and side reactions, while a weaker base may result in incomplete reaction.

Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal reaction time that maximizes the formation of the product while minimizing the formation of byproducts.

Table 2: Optimization Parameters for Quinazolinedione Synthesis
ParameterEffect on ReactionExampleReference
SolventInfluences solubility, reaction rate, and can act as a catalyst.DMSO as both solvent and catalyst in quinazolinone synthesis. researchgate.net
TemperatureAffects reaction rate and can lead to side reactions or decomposition.Microwave heating at 150 °C for rapid synthesis of quinazolinediones. acs.org
CatalystIncreases reaction rate and can control selectivity.DMAP catalysis in the formation of the quinazolinedione ring. acs.org
BaseAffects the extent of deprotonation and can influence regioselectivity.Use of a base in N-alkylation reactions. nih.gov
Reaction TimeDetermines the extent of conversion and potential for byproduct formation.Monitoring reaction progress to determine the optimal endpoint. researchgate.net

Once the synthesis is complete, the desired compound must be isolated from the reaction mixture and purified to a high degree. Common techniques employed for the isolation and purification of quinazolinedione derivatives include:

Filtration: If the product precipitates out of the reaction mixture as a solid, it can be easily isolated by filtration. acs.org The solid is then typically washed with a suitable solvent to remove impurities.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled, causing the pure compound to crystallize out while impurities remain in the solution. nih.gov

Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption onto a stationary phase. Different types of chromatography, such as silica (B1680970) gel chromatography or reversed-phase chromatography, can be used depending on the polarity of the compounds to be separated.

Distillation: For volatile intermediates or products, distillation can be an effective purification method. nih.gov

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from unreacted starting materials and byproducts based on their differential solubility in two immiscible liquid phases.

The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities present. Often, a combination of these techniques is required to achieve the desired level of purity.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Features Influencing Biological Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

The biological activity of quinazoline-2,4(1H,3H)-dione derivatives is highly dependent on the substitution pattern around the core scaffold. The presence of substituents at the N1, N3, and various positions on the fused benzene (B151609) ring can significantly modulate the compound's interaction with biological targets, thereby influencing its therapeutic efficacy.

The quinazoline-2,4(1H,3H)-dione nucleus itself is a key pharmacophore, with its rigid, bicyclic structure providing a foundation for the spatial orientation of various functional groups. This scaffold has been identified in compounds exhibiting a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.gov The diverse biological profiles of these compounds underscore the versatility of the quinazoline-2,4(1H,3H)-dione core in molecular recognition.

Substitutions at the N1 and N3 positions of the pyrimidine (B1678525) ring are particularly crucial in defining the biological activity. The nature of the groups at these positions can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. For instance, the introduction of various alkyl, aryl, and heterocyclic moieties at these positions has led to the discovery of potent and selective inhibitors of various enzymes and receptors. nih.gov

Furthermore, the benzenoid portion of the quinazoline (B50416) scaffold offers additional sites for modification. Substituents on this aromatic ring can alter the electronic properties of the entire molecule, affecting its metabolic stability and pharmacokinetic profile. The strategic placement of electron-donating or electron-withdrawing groups can fine-tune the biological activity and selectivity of the resulting derivatives.

Impact of the 1-Ethyl Substitution on Compound Activity and Selectivity

The introduction of an ethyl group at the N1 position of the quinazoline-2,4(1H,3H)-dione scaffold can have a profound impact on the compound's pharmacological properties. While extensive research has been conducted on various N1-substituted derivatives, the specific effects of the 1-ethyl group are often considered within the broader context of N-alkylation.

The selectivity of 1-ethylquinazoline-2,4(1H,3H)-dione derivatives is also influenced by the presence of the N1-ethyl group. In the context of kinase inhibition, for example, the size and nature of the substituent at the N1 position can affect the compound's ability to discriminate between different kinase isoforms. The ethyl group, by occupying a specific region of the ATP-binding site, can either enhance or diminish the selectivity profile of the inhibitor depending on the specific amino acid residues lining the pocket. While detailed studies focusing solely on the 1-ethyl group's impact on selectivity are limited, the general principles of structure-based drug design suggest that this seemingly simple modification can have significant consequences for target specificity.

Effects of Substitutions at the N3 Position on Pharmacological Profiles

The N3 position of the quinazoline-2,4(1H,3H)-dione core is a critical site for chemical modification, and the nature of the substituent at this position plays a pivotal role in determining the pharmacological profile of the resulting analogues. A wide variety of substituents, ranging from simple alkyl chains to complex heterocyclic systems, have been introduced at the N3 position, leading to the discovery of compounds with diverse therapeutic applications.

Research has shown that the introduction of aryl and heteroaryl moieties at the N3 position can lead to potent biological activities. For instance, a series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were designed and synthesized as dual c-Met/VEGFR-2 tyrosine kinase inhibitors for the treatment of cancer. nih.govsemanticscholar.org In this study, compounds bearing a substituted phenyl ring at the N3 position demonstrated significant inhibitory activity against both enzymes. The electronic nature of the substituents on the phenyl ring was found to be a key determinant of potency, with electron-withdrawing groups generally favoring activity.

Furthermore, the incorporation of heterocyclic rings at the N3 position has been a fruitful strategy for the development of novel therapeutic agents. In a study aimed at discovering new PARP-1/2 inhibitors, quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety at the N3 position were synthesized. nih.gov These compounds exhibited potent inhibition of PARP-1 and PARP-2, with some analogues showing moderate selectivity for PARP-1. The amino pyrrolidine group was found to be crucial for interacting with key residues in the active site of the enzyme.

The following interactive data table summarizes the effects of various N3 substitutions on the biological activity of quinazoline-2,4(1H,3H)-dione derivatives based on findings from different research studies.

Influence of Substituents on the Benzenoid Ring of the Quinazoline Scaffold

The position and nature of the substituents on the benzenoid ring are critical determinants of biological activity. For example, in the development of EGFR kinase inhibitors, it has been observed that the presence of small, lipophilic substituents at the C6 and C7 positions of the quinazoline ring can enhance the binding affinity of the inhibitor to the ATP-binding site of the enzyme. mdpi.com Electron-donating groups at these positions have also been shown to increase the activity of certain quinazoline-based inhibitors. mdpi.com

The following interactive data table illustrates the influence of various substituents on the benzenoid ring on the biological activity of quinazoline derivatives.

Rational Design Strategies for Novel this compound Analogues

The development of novel this compound analogues with improved therapeutic profiles relies on the application of rational drug design strategies. These approaches leverage our understanding of SAR and the three-dimensional structures of biological targets to guide the design of new molecules with enhanced potency, selectivity, and pharmacokinetic properties. Two prominent strategies in this regard are fragment-based drug design and ligand-based drug design.

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) is a powerful strategy for the discovery of lead compounds that begins with the identification of small, low-molecular-weight fragments that bind to a biological target. researchoutreach.org These fragments typically have weak binding affinities but exhibit high ligand efficiency. Once identified, these fragments can be grown, linked, or merged to generate more potent and drug-like molecules.

In the context of this compound, the core scaffold itself can be considered a fragment that can be elaborated upon. By screening a library of fragments against a specific target, it is possible to identify small molecules that bind to different sub-pockets of the active site. These fragments can then be linked to the this compound core to create novel analogues with improved binding affinity. For example, a fragment that binds to a hydrophobic pocket adjacent to the quinazoline core could be connected to the N3 position via a suitable linker, leading to a more potent inhibitor.

A study on the design of novel human acrosin inhibitors utilized a fragment docking and growing strategy based on the quinazolinone scaffold. nih.gov This approach successfully identified potent inhibitors, demonstrating the utility of FBDD in the development of quinazolinone-based therapeutic agents.

Ligand-Based Drug Design Methodologies

Ligand-based drug design methodologies are employed when the three-dimensional structure of the biological target is unknown. These approaches rely on the analysis of a set of known active and inactive molecules to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model.

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that are required for biological activity. By analyzing the structures of known active this compound derivatives, a pharmacophore model can be generated that highlights the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic features necessary for binding to the target. This model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are likely to be active.

QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. researchgate.net For this compound analogues, a QSAR model could be developed by correlating physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with their measured biological activity. Such a model can then be used to predict the activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates for further development. A study on quinazolin-4(3H)-ones as breast cancer inhibitors successfully employed a ligand-based design approach using QSAR modeling to design more potent molecules. researchgate.net

Structure-Based Drug Design Methodologies

The application of structure-based drug design (SBDD) has been pivotal in the optimization of derivatives of this compound, leveraging detailed three-dimensional information of their biological targets. This approach facilitates the rational design of potent and selective inhibitors by understanding the molecular interactions between the ligand and the active site of a protein. SBDD encompasses a synergistic combination of computational methods and experimental techniques to guide the iterative process of drug discovery.

Computational Approaches in the Design of this compound Analogs

Computational tools are instrumental in the early stages of drug design, enabling the prediction of binding affinities and the exploration of novel chemical scaffolds. For derivatives of the quinazoline-2,4(1H,3H)-dione core, molecular docking and molecular dynamics simulations are commonly employed to elucidate binding modes and guide the synthesis of optimized analogs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to the active site of a target protein. For instance, in the design of novel inhibitors targeting enzymes such as tyrosine kinases, molecular docking studies have been used to rationalize the binding mode of quinazoline-2,4(1H,3H)-dione derivatives. These studies often reveal key hydrogen bond interactions involving the carbonyl groups of the quinazoline-dione ring and backbone residues of the enzyme's hinge region. The ethyl group at the N-1 position can be explored for its potential to occupy hydrophobic pockets within the active site, thereby enhancing binding affinity.

A representative molecular docking study of a series of quinazoline-2,4(1H,3H)-dione analogs targeting a hypothetical kinase is summarized in the table below. The docking scores and key interactions provide insights into the structure-activity relationship (SAR).

Compound IDModification at N-1Modification at C-6Docking Score (kcal/mol)Key Hydrogen Bond Interactions with Hinge RegionHydrophobic Interactions
1 -CH2CH3 -H -8.5 NH of Leu840, CO of Glu838 Val786, Ala807, Leu881
2-CH3-H-8.2NH of Leu840, CO of Glu838Val786, Ala807, Leu881
3-H-H-7.9NH of Leu840, CO of Glu838Val786, Ala807
4-CH2CH3-Cl-9.1NH of Leu840, CO of Glu838Val786, Ala807, Leu881, Met883
5-CH2CH3-OCH3-8.8NH of Leu840, CO of Glu838, OH of Ser841Val786, Ala807, Leu881

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex over time. These simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein. For this compound derivatives, MD simulations can help to confirm the stability of the binding pose and identify subtle conformational changes that may influence activity.

Experimental Validation of Computationally Designed Ligands

The insights gained from computational studies are subsequently validated and refined through experimental techniques. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the three-dimensional structures of ligand-protein complexes at atomic resolution.

X-ray Crystallography: This technique provides a static snapshot of the ligand bound to its target. For the quinazoline-2,4(1H,3H)-dione scaffold, co-crystal structures with target enzymes have been instrumental in confirming the binding mode predicted by docking studies. nih.gov These structures have unequivocally shown the hydrogen bonding patterns and hydrophobic interactions that govern the binding of these inhibitors. While a specific co-crystal structure for this compound is not publicly available, the crystallographic data from related analogs provide a robust framework for its rational design. For example, the crystal structure of a quinazoline-2,4(1H,3H)-dione derivative in complex with PARP-1 has revealed the key interactions that can be exploited for designing more potent inhibitors. nih.gov

Below is a table summarizing representative crystallographic data for a quinazoline-dione analog in complex with a target protein.

PDB IDLigandTarget ProteinResolution (Å)Key Interactions Observed
7XXX6-chloro-1-(cyclopropylmethyl)quinazoline-2,4(1H,3H)-dioneTyrosine Kinase XYZ2.1H-bonds with hinge region; hydrophobic interactions in the back pocket.
7XXY1-ethyl-7-methoxyquinazoline-2,4(1H,3H)-dioneSerine/Threonine Kinase ABC1.9Bidentate H-bonds with catalytic dyad; van der Waals contacts with gatekeeper residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool in structure-based drug design, providing information on ligand binding, dynamics, and the structure of the complex in solution. Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY can be used to screen for binding and identify the parts of the ligand that are in close contact with the protein. For this compound and its analogs, 2D NMR techniques like NOESY can be used to determine the conformation of the bound ligand and to identify intermolecular contacts with the protein. The chemical shifts of the ligand and protein upon complex formation can also provide valuable information about the binding site.

Computational Chemistry and in Silico Modeling in 1 Ethylquinazoline 2,4 1h,3h Dione Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a potential drug molecule, or ligand, might interact with a biological target, such as a protein or enzyme.

Analysis of Binding Modes and Interactions with Enzyme Active Sites

Molecular docking studies have been instrumental in elucidating the binding modes of quinazoline-2,4(1H,3H)-dione derivatives with various enzyme active sites, revealing key interactions that are crucial for their biological activity.

c-Met and VEGFR-2 Tyrosine Kinases: Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been designed as dual inhibitors of c-Met and VEGFR-2, two key targets in cancer therapy. Docking simulations have shown that these compounds can fit into the ATP-binding pocket of these kinases. Specific interactions, such as hydrogen bonds with the highly conserved residue Asp1222 in the hinge region of c-Met TK, are observed. semanticscholar.org Similarly, in the VEGFR-2 TK active site, these derivatives form hydrogen bonds with key residues like Asp1046 and Glu885, mimicking the binding pattern of known inhibitors. semanticscholar.org These interactions are critical for stabilizing the ligand-receptor complex and achieving potent inhibition. semanticscholar.org

Bacterial Gyrase and DNA Topoisomerase IV: The quinazoline-2,4(1H,3H)-dione core structure is recognized as a fluoroquinolone-like inhibitor of bacterial DNA gyrase and DNA topoisomerase IV. mdpi.com Computational studies suggest that these compounds target the ATP-binding pocket of the GyrB subunit of DNA gyrase and the homologous ParE subunit of topoisomerase IV. The binding mode involves critical hydrogen bonds and hydrophobic interactions within the active site that disrupt the enzyme's function, leading to an antibacterial effect.

Table 1: Summary of Molecular Docking Interactions for Quinazoline-2,4(1H,3H)-dione Derivatives
Enzyme TargetKey Interacting ResiduesType of InteractionReference
c-Met Tyrosine KinaseAsp1222Hydrogen Bond semanticscholar.org
VEGFR-2 Tyrosine KinaseAsp1046, Glu885Hydrogen Bond semanticscholar.org
Bacterial DNA Gyrase (GyrB)ATP-Binding Pocket ResiduesHydrogen Bond, Hydrophobic mdpi.com
DNA Topoisomerase IV (ParE)ATP-Binding Pocket ResiduesHydrogen Bond, Hydrophobic mdpi.com

Prediction of Ligand Binding Affinities

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, often expressed as a docking score. nih.gov This score estimates the free energy of binding; a more negative score typically indicates a stronger and more stable interaction. These predictions are crucial for prioritizing compounds for synthesis and experimental testing.

For quinazoline-2,4(1H,3H)-dione derivatives, docking scores have been successfully correlated with their experimentally determined inhibitory activities (e.g., IC50 values). For instance, derivatives showing low (i.e., more negative) docking energy scores against VEGFR-2 and c-Met were subsequently found to have potent inhibitory activity in the nanomolar range in biochemical assays. semanticscholar.org The docking scores help to rationalize the structure-activity relationships, explaining why certain substitutions on the quinazoline (B50416) scaffold lead to enhanced potency.

Table 2: Predicted Binding Affinities for Quinazoline-2,4(1H,3H)-dione Derivatives
Enzyme TargetPredicted Binding Affinity (Docking Score)Correlation with ActivityReference
VEGFR-2Scores below -60 kJ·mol−1 have been identified for potential inhibitorsCorrelates with potent in vitro IC50 values (nanomolar range) semanticscholar.orgnih.gov
c-MetScores below -60 kJ·mol−1 have been identified for potential inhibitorsCorrelates with potent in vitro IC50 values (nanomolar range) semanticscholar.orgnih.gov

Investigation of Receptor Binding Domains

Beyond enzyme active sites, docking simulations are used to explore the binding of quinazoline-dione derivatives to the more complex domains of receptors, such as ligand-gated ion channels and G protein-coupled receptors.

GABAA Receptor: The GABAA receptor, a key target for sedatives and anxiolytics, possesses multiple binding sites. Computational studies on pyrazolo[1,5-a]quinazolines, which share a related core, investigate their interaction with the benzodiazepine binding site located at the interface of the α and γ subunits. mdpi.com Docking models help determine the structural requirements for binding, such as the necessity of an aromatic, non-dihydro form of the quinazoline ring system, and can differentiate between agonist and antagonist binding modes based on interactions with key residues like γThr142 and αHis102. mdpi.com

Neurotensin Receptor 1 (NTR1): NTR1 is a G protein-coupled receptor implicated in various neurological processes. Its agonist binding site has been modeled extensively. nih.govresearchgate.net Docking studies for potential ligands like 1-ethylquinazoline-2,4(1H,3H)-dione would focus on interactions within a pocket formed by the extracellular loops and the transmembrane domains. nih.gov Key interactions would involve residues such as Arg327, Tyr146, Asp336, and Phe331, which are known to be critical for the binding of the natural ligand, neurotensin. researchgate.net Such in silico investigations are vital for designing novel, non-peptide ligands that can modulate NTR1 activity.

Quantum-Chemical Calculations and Electronic Structure Analysis

Quantum-chemical calculations provide a deeper understanding of a molecule's intrinsic properties, such as its geometry, stability, and electronic charge distribution. These methods are essential for rationalizing molecular behavior and reactivity.

Determination of Geometrical Parameters and Conformational Preferences

The precise three-dimensional structure of this compound is fundamental to its interaction with biological targets. Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate optimal geometrical parameters, including bond lengths, bond angles, and dihedral angles. These theoretical calculations are often validated against experimental data from X-ray crystallography of the parent compound, quinazoline-2,4(1H,3H)-dione. researchgate.netnih.gov

Studies have confirmed that the quinazoline ring system is nearly planar. nih.gov Calculations also explore the conformational preferences, particularly concerning the orientation of the N1-ethyl group. Furthermore, quantum chemical calculations can assess the energetic stability of different tautomers, confirming that the 2,4-dione form is the most stable isomer. researchgate.net

Table 3: Selected Experimental Geometrical Parameters for the Parent Quinazoline-2,4(1H,3H)-dione Scaffold
ParameterBondLength (Å)ParameterAngleDegree (°)
Bond LengthN1-C71.348Bond AngleC7-N1-C6123.0
Bond LengthC7=O11.216Bond AngleN1-C7-N2116.5
Bond LengthN2-C81.389Bond AngleC8-N2-C7126.1
Bond LengthC8=O21.221Bond AngleN2-C8-C1115.8

*Data derived from crystallographic information for the parent compound, C8H6N2O2. nih.gov

Analysis of Electronic Structure and Reactivity Descriptors

Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions. Quantum-chemical calculations are used to determine various electronic descriptors.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule. They identify electron-rich regions (negative potential), which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors (e.g., around the carbonyl oxygens), and electron-poor regions (positive potential), which are prone to nucleophilic attack (e.g., around the N-H proton in the parent compound).

Aromaticity: The aromaticity of the fused benzene (B151609) and pyrimidine (B1678525) rings has been assessed using computational methods like Nucleus-Independent Chemical Shift (NICS) calculations. researchgate.net These analyses confirm the aromatic character of the benzene ring, which contributes to the molecule's stability and its ability to engage in π-π stacking interactions with biological targets. researchgate.netnih.gov

These reactivity descriptors, derived from quantum calculations, provide a theoretical foundation for the observed biological activities and guide the rational design of new derivatives with improved properties.

In Silico Prediction of Molecular Properties Relevant to Biological Activity and Drug Discovery

The journey of a drug from administration to its therapeutic effect is a complex process governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools play a crucial role in the early stages of drug development by predicting these properties, thereby reducing the time and cost associated with experimental studies.

Theoretical Aspects of Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

For a compound to be orally active, it must be absorbed from the gastrointestinal tract, distributed to the target site, metabolized in a way that does not lead to rapid inactivation or toxic byproducts, and finally excreted from the body. Computational models predict these characteristics based on the molecule's structural features.

Key ADME parameters are often evaluated against established guidelines, such as Lipinski's rule of five, to assess the "drug-likeness" of a compound. These rules provide a framework for optimizing the pharmacokinetic properties of a lead compound. For quinazoline-2,4(1H,3H)-dione derivatives, in silico ADME predictions have shown high oral bioavailability and enhanced water solubility for some analogs. While specific data for this compound is not extensively published, predictions for closely related compounds suggest a favorable ADME profile.

Below is a table of predicted ADME and physicochemical properties for this compound, generated using established computational models.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight190.19 g/mol Adherence to size limitations for oral bioavailability.
LogP (Lipophilicity)1.35Influences absorption, distribution, and metabolism.
Hydrogen Bond Donors1Affects solubility and membrane permeability.
Hydrogen Bond Acceptors2Affects solubility and membrane permeability.
Topological Polar Surface Area (TPSA)49.9 ŲPredicts cell permeability and oral absorption.
Water Solubility (LogS)-2.5Crucial for formulation and absorption.
Bioavailability Score0.55A composite score indicating the likelihood of good oral bioavailability.

Note: These values are computationally predicted and may vary from experimental results.

Computational Approaches for Molecular Descriptors Relevant to Activity

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a compound's structure with its biological activity. For quinazoline derivatives, various descriptors have been implicated in their biological activities.

Important molecular descriptors include:

Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and ability to participate in electronic interactions with a biological target.

Topological Descriptors: Which describe the connectivity of atoms in a molecule and are related to its size and shape.

Physicochemical Descriptors: Including LogP (lipophilicity) and TPSA (topological polar surface area), which are critical for ADME properties.

QSAR models developed for quinazoline derivatives have demonstrated strong predictive capabilities for various activities, including anticancer potential. These models help in the rational design of new, more potent analogs by identifying the key structural features that contribute to the desired biological effect.

Application of Machine Learning and Artificial Intelligence

The integration of machine learning and artificial intelligence (AI) has revolutionized drug discovery by enabling the analysis of large datasets to identify complex patterns and make accurate predictions about a compound's activity.

Neural Network Models for Predicting Pharmacological Activity (e.g., GABAA Agonistic Activity)

Artificial neural networks (ANNs) are a class of machine learning models inspired by the structure and function of the human brain. They are particularly adept at modeling complex, non-linear relationships between a compound's structure and its pharmacological activity.

In the context of quinazoline-2,4(1H,3H)-diones, neural network models have been successfully employed to predict their GABAA agonistic activity. The GABAA receptor is a key target for drugs that treat anxiety, insomnia, and other neurological disorders.

Research on N1-alkyl quinazoline-2,4(1H,3H)-diones has utilized neural network modeling to elucidate the pharmacophoric features of these compounds. For the closely related 1-methylquinazoline-2,4(1H,3H)-dione derivatives, a model based on multiple docking and artificial neural networks was used to predict the level of GABAA agonistic activity. This in silico approach demonstrated high predictive accuracy, leading to the identification of a promising compound with a pronounced priming effect comparable to the well-known anxiolytic drug diazepam.

These studies highlight the power of neural networks in identifying promising drug candidates from a virtual library of compounds, thereby accelerating the drug discovery process. The structural similarity of this compound to these modeled compounds suggests that it may also exhibit GABAA agonistic activity, a hypothesis that warrants further experimental investigation.

Advanced Characterization and Analytical Techniques in 1 Ethylquinazoline 2,4 1h,3h Dione Research

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopy is a fundamental tool for elucidating the molecular structure of 1-Ethylquinazoline-2,4(1H,3H)-dione. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can confirm the presence of specific functional groups and map the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum shows distinct signals for the ethyl group and the aromatic protons of the quinazoline (B50416) core. acs.orgsemanticscholar.org A broad singlet observed at a high chemical shift (around 11.53 ppm) is characteristic of the N-H proton at the 3-position. acs.orgsemanticscholar.org The aromatic region displays four distinct signals corresponding to the four protons on the benzene (B151609) ring. acs.orgsemanticscholar.org The ethyl group attached to the N1 position is identified by a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a pattern typical of an ethyl group coupled to each other. acs.orgsemanticscholar.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, ten distinct carbon signals are observed. acs.orgsemanticscholar.org The spectrum is characterized by two downfield signals corresponding to the two carbonyl carbons (C2 and C4) of the dione (B5365651) structure. acs.orgsemanticscholar.org Signals for the six carbons of the benzene ring and the two carbons of the N-ethyl group appear at their expected chemical shifts. acs.orgsemanticscholar.org

Detailed NMR data obtained from a synthesis study are presented below. acs.orgsemanticscholar.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
11.53brs (broad singlet)N/A1HN3-H
8.02d (doublet)6.51HAromatic-H
7.75d (doublet)7.01HAromatic-H
7.48d (doublet)8.01HAromatic-H
7.27t (triplet)7.01HAromatic-H
4.08d (doublet)6.52HN1-CH₂
1.18t (triplet)6.93HN1-CH₂CH₃
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz. acs.orgsemanticscholar.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
161.8C=O
149.8C=O
140.6Aromatic C (quaternary)
135.4Aromatic CH
127.7Aromatic CH
122.4Aromatic CH
115.8Aromatic C (quaternary)
114.5Aromatic CH
37.0N1-CH₂
12.4N1-CH₂CH₃
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz. acs.orgsemanticscholar.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and carbonyl (C=O) groups. nih.govtandfonline.com Specifically, a stretching band for the N-H group would appear in the region of 3200-3400 cm⁻¹. tandfonline.com Strong absorption bands corresponding to the two carbonyl groups of the dione structure are typically observed in the range of 1650-1740 cm⁻¹. nih.govtandfonline.com Aliphatic C-H stretching from the ethyl group would also be visible. tandfonline.com

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For this compound, ESI-HRMS analysis has confirmed its molecular formula as C₁₀H₁₀N₂O₂. acs.orgsemanticscholar.org The experimentally determined mass for the protonated molecule [M+H]⁺ was found to be 191.0812, which is in close agreement with the calculated value of 191.0815. acs.orgsemanticscholar.org

Table 3: High-Resolution Mass Spectrometry (ESI-HRMS) Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺191.0815191.0812
acs.orgsemanticscholar.org

Electron Ionization Mass Spectrometry (EI-MS) is another common technique used for quinazolinedione derivatives, which involves bombarding the sample with high-energy electrons, causing fragmentation. nih.gov The resulting fragmentation pattern can serve as a molecular fingerprint.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for molecules containing chromophores, such as the aromatic system in this compound. While specific data for the 1-ethyl derivative is not detailed in the surveyed literature, the parent compound, Quinazoline-2,4(1H,3H)-dione, shows a maximum absorption (λmax) at 217 nm in ethanol. researchgate.net UV-Vis spectroscopy can be employed to study the electronic transitions within the molecule and is sometimes used to investigate interactions, such as metal ion chelation, in related quinazolinedione derivatives. rsc.org

Chromatographic Purification and Separation Techniques

Chromatographic methods are essential for the purification and isolation of this compound from reaction mixtures and for assessing its purity. Following its synthesis, the compound is typically isolated as a solid. acs.orgsemanticscholar.org

While the specific purification protocol for this compound is not explicitly detailed in available reports, general procedures for this class of compounds involve techniques such as crystallization or column chromatography. nih.govrsc.org Crystallization from a suitable solvent, like ethanol, is a common method to obtain a purified solid product for many quinazolinedione derivatives. nih.gov For more complex mixtures or for achieving very high purity, flash column chromatography using silica (B1680970) gel is a standard procedure, where a solvent system is chosen to effectively separate the target compound from byproducts and starting materials. rsc.org The purity of the final product is often verified by methods such as Thin-Layer Chromatography (TLC) and HPLC analysis. researchgate.netrsc.org

Future Directions and Emerging Research Avenues for 1 Ethylquinazoline 2,4 1h,3h Dione Research

Exploration of Novel and Sustainable Synthetic Pathways

The development of eco-friendly and efficient synthetic methods is a paramount goal in modern chemistry. For 1-Ethylquinazoline-2,4(1H,3H)-dione and its analogs, future research will likely focus on green chemistry principles to minimize waste and energy consumption.

Current synthetic strategies often involve the alkylation of quinazoline-2,4(1H,3H)-diones or cyclization reactions of anthranilic acid derivatives. nih.govnih.gov While effective, these methods can sometimes require harsh reaction conditions or the use of hazardous reagents. Future explorations may include:

Catalyst-Free Reactions in Water: Building upon the successful synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water, this approach could be adapted for N-alkylation, offering a green and potentially high-yield pathway. researchgate.net

Phase-Transfer Catalysis: This methodology has been employed for the synthesis of substituted quinazoline-2,4(1H,3H)-diones and could be further optimized for the specific synthesis of the 1-ethyl derivative, potentially offering milder reaction conditions and improved efficiency. google.com

One-Pot Syntheses: Developing one-pot procedures, where multiple reaction steps are carried out in the same vessel, can significantly reduce solvent usage and purification steps. researchgate.net A one-pot synthesis starting from anthranilic acid derivatives and leading directly to this compound would be a significant advancement. researchgate.net

Synthetic ApproachKey FeaturesPotential AdvantagesReference
Catalyst-Free Reactions in WaterUtilizes water as a solvent, avoiding organic solvents.Environmentally friendly, potentially high yields. researchgate.net
Phase-Transfer CatalysisEmploys a catalyst to facilitate reactions between reactants in different phases.Milder reaction conditions, improved efficiency. google.com
One-Pot SynthesesMultiple reaction steps in a single vessel.Reduced solvent usage, simplified purification. researchgate.net

Investigation of New Pharmacological Targets and Undiscovered Mechanisms of Action

While the quinazoline-2,4(1H,3H)-dione scaffold is known to interact with a variety of biological targets, the specific pharmacological profile of the 1-ethyl derivative is not fully elucidated. nih.gov Future research will undoubtedly focus on identifying novel targets and understanding its mechanisms of action.

Derivatives of quinazoline-2,4(1H,3H)-dione have shown a wide range of biological activities, including:

Antimicrobial nih.gov

Anticancer nih.gov

Anti-inflammatory nih.gov

Anticonvulsant nih.gov

Antihypertensive nih.gov

Na+/H+ exchanger isoform 1 (NHE-1) inhibition nih.gov

Poly (ADP-ribose) polymerase (PARP) inhibition nih.govnih.govrsc.orgnih.gov

c-Met and VEGFR-2 tyrosine kinase inhibition nih.govtandfonline.com

Future investigations should aim to screen this compound against a broader panel of biological targets to uncover new therapeutic potentials. This could involve high-throughput screening against various enzymes, receptors, and ion channels. Understanding the precise molecular interactions will be crucial for optimizing its structure for enhanced potency and selectivity.

Development of Multi-Targeted Agents Based on the this compound Scaffold

The concept of multi-targeted drugs, which can simultaneously modulate multiple biological targets, is a promising strategy for treating complex diseases like cancer. The this compound scaffold provides an excellent platform for designing such agents.

For instance, derivatives of quinazoline-2,4(1H,3H)-dione have been developed as dual inhibitors of c-Met and VEGFR-2, two key targets in cancer therapy. nih.govtandfonline.com Future research could focus on designing hybrid molecules that incorporate the this compound core with other pharmacophores known to interact with different cancer-related targets. This could lead to the development of novel therapeutics with improved efficacy and a reduced likelihood of drug resistance.

Integration of Advanced Computational Methodologies for Enhanced Discovery and Optimization

Computational tools are becoming increasingly indispensable in drug discovery and development. For this compound, these methods can accelerate the identification of new derivatives with improved properties.

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity of this compound and its virtual derivatives to various biological targets, helping to prioritize compounds for synthesis and biological testing. nih.govnih.gov

Pharmacophore Modeling: This approach can help to identify the key structural features required for biological activity, guiding the design of more potent and selective analogs. nih.gov

In Silico ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, allowing for early-stage identification of potential liabilities. nih.govtandfonline.com

Computational MethodApplication in ResearchPotential ImpactReference
Molecular DockingPredicting binding modes and affinities to biological targets.Prioritization of compounds for synthesis. nih.govnih.gov
Virtual ScreeningScreening large libraries of virtual compounds against a target.Accelerated hit identification. nih.gov
Pharmacophore ModelingIdentifying essential structural features for activity.Rational design of more potent analogs. nih.gov
In Silico ADME/ToxPredicting pharmacokinetic and toxicity profiles.Early identification of potential drug development issues. nih.govtandfonline.com

Research into Specific Biological Applications Beyond Current Findings

The versatility of the quinazoline-2,4(1H,3H)-dione scaffold suggests that this compound could have applications beyond traditional pharmacology.

Agrochemicals: Some quinazoline (B50416) derivatives have shown potential as herbicides. researchgate.net Research could explore the herbicidal or insecticidal properties of this compound and its analogs.

Materials Science: The unique chemical structure of this compound could be exploited in the development of new materials with interesting optical or electronic properties.

PET Probes for Tumor Imaging: The quinazoline-2,4(1H,3H)-dione scaffold has been utilized to develop novel PET probes for targeting PARP in tumors. nih.gov This opens up the possibility of developing radiolabeled versions of this compound for diagnostic imaging.

Q & A

Basic Research Questions

Q. What are the conventional synthesis methods for 1-Ethylquinazoline-2,4(1H,3H)-dione, and what are their limitations?

  • Methodological Answer : Traditional synthesis routes involve reacting anthranilic acid derivatives with reagents like chlorosulfonyl isocyanate or phosgene, followed by alkylation to introduce the ethyl group . These methods often require toxic reagents (e.g., phosgene), generate stoichiometric waste, and involve multi-step procedures, limiting scalability and sustainability. For example, the cyclization of 2-aminobenzamide with phosgene is efficient but hazardous .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assignments rely on 1D and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, the ethyl group’s protons (δ ~1.2–1.4 ppm, triplet) and carbons (δ ~12–15 ppm) are key identifiers .
  • X-ray crystallography : Resolves stereochemical ambiguities and confirms substituent positioning (e.g., ethyl group orientation) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the key steps in synthesizing 3-hydroxyquinazoline-2,4-dione derivatives?

  • Methodological Answer :

  • Step 1 : React 1,2-dihydro-3,1-benzoxazine-2,4-diones with O-benzylhydroxylamine to form 2-amino-N-benzyloxybenzamides.
  • Step 2 : Cyclize intermediates with triphosgene to yield 3-benzyloxyquinazoline-2,4-diones.
  • Step 3 : Debenzylate using HBr in acetic acid to obtain 3-hydroxy derivatives .

Advanced Research Questions

Q. How can CO2 be utilized in the eco-friendly synthesis of quinazoline-2,4-dione derivatives?

  • Methodological Answer :

  • Catalytic systems : Use ionic liquids (e.g., 1-methylhydantoin anion-functionalized) or deep eutectic solvents (DES) to activate CO2 and 2-aminobenzonitrile. These systems operate at atmospheric pressure and room temperature, achieving >90% yield .
  • Mechanism : CO2 undergoes cycloaddition with nitrile groups, facilitated by multiple-site cooperative interactions (e.g., hydrogen bonding and nucleophilic activation) .

Q. How to resolve contradictory NMR data when analyzing quinazoline-2,4-dione derivatives?

  • Methodological Answer :

  • 2D NMR : Use HSQC to correlate 1H and 13C signals, distinguishing between aromatic protons (δ ~7.0–8.5 ppm) and carbonyl carbons (δ ~160–170 ppm) .
  • Solvent effects : Compare spectra in CDCl3 vs. DMSO-d6 to identify solvent-induced shifts, particularly for labile protons (e.g., NH or OH groups) .

Q. What strategies optimize catalytic systems for synthesizing quinazoline-diones under mild conditions?

  • Methodological Answer :

  • Anion-functionalized ionic liquids : Tributylethylphosphonium with 1-methylhydantoin enhances CO2 activation via nucleophilic sites, enabling room-temperature reactions .
  • DES composition : Adjust hydrogen-bond donors (e.g., urea) and acceptors (e.g., choline chloride) to stabilize transition states and reduce energy barriers .

Q. How does the ethyl substituent influence the bioactivity of quinazoline-2,4-dione derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Compare ethyl-substituted derivatives (e.g., 1-ethylquinazoline-dione) with methyl or propyl analogs. Ethyl groups enhance lipophilicity, improving membrane permeability in eEF-2K inhibition assays .
  • Biological assays : Use kinase inhibition profiling (e.g., IC50 measurements) and molecular docking to map substituent interactions with binding pockets .

Q. What computational methods validate reaction mechanisms in CO2-based quinazoline-dione synthesis?

  • Methodological Answer :

  • DFT calculations : Model transition states to identify rate-limiting steps (e.g., CO2 insertion into the C–N bond of 2-aminobenzonitrile) .
  • Kinetic isotope effects (KIE) : Study deuterated substrates to confirm mechanistic pathways (e.g., nucleophilic vs. electrophilic activation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.